molecular formula C9H9BrO2 B041537 Benzyl 2-bromoacetate CAS No. 5437-45-6

Benzyl 2-bromoacetate

Cat. No.: B041537
CAS No.: 5437-45-6
M. Wt: 229.07 g/mol
InChI Key: JHVLLYQQQYIWKX-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid with a molecular weight of 229.07 g/mol . This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl bromoacetate can be synthesized through the reaction of benzyl alcohol with bromoacetyl bromide in the presence of a base such as sodium hydrogen carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under an inert atmosphere .

Industrial Production Methods: Industrial production of benzyl bromoacetate often involves the bromination of acetic acid derivatives followed by esterification with benzyl alcohol. This method is economically valuable and convenient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzyl bromoacetate undergoes various chemical reactions, including nucleophilic substitution, alkylation, and esterification. It is commonly used as an alkylating agent in organic synthesis .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.

    Alkylation: Benzyl bromoacetate is used to alkylate nucleophiles like amines and thiols.

    Esterification: This reaction involves the use of alcohols and acid catalysts.

Major Products: The major products formed from these reactions include esters, ethers, and various alkylated compounds .

Scientific Research Applications

Benzyl bromoacetate is employed in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

    Biology: It is utilized in the alkylation of biomolecules for studying biological processes.

    Medicine: Benzyl bromoacetate is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl bromoacetate involves its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This reaction can modify the structure and function of biomolecules, making it useful in various biochemical applications .

Comparison with Similar Compounds

  • Methyl bromoacetate
  • Ethyl bromoacetate
  • Phenyl bromoacetate
  • tert-Butyl bromoacetate

Comparison: Benzyl bromoacetate is unique due to its benzyl group, which provides distinct reactivity and solubility properties compared to other bromoacetates. This uniqueness makes it particularly valuable in specific synthetic applications where the benzyl group can be leveraged for further chemical transformations .

Properties

IUPAC Name

benzyl 2-bromoacetate
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InChI

InChI=1S/C9H9BrO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JHVLLYQQQYIWKX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)CBr
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Molecular Formula

C9H9BrO2
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DSSTOX Substance ID

DTXSID4040343
Record name Benzyl bromoacetate
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Molecular Weight

229.07 g/mol
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Physical Description

Clear dark red liquid; [Sigma-Aldrich MSDS]
Record name Benzyl bromoacetate
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CAS No.

5437-45-6
Record name Benzyl bromoacetate
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Record name Benzyl bromoacetate
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Record name Benzyl bromoacetate
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Synthesis routes and methods

Procedure details

94.5g (1 mol) of chloroacetic acid, 154.7g (1.3 mol) of potassium bromide, 127.4g (1.3 mol) of c.-sulfuric acid, 75 ml of water, 200g of toluene and 108g (1 mol) of benzylalcohol were used and treated in a similar way as described in Example 3. 214g (93.4% of theory) of benzyl bromoacetate were obtained. Bp. = 145° C/ 4 mmHg. 176.5g (99.7%) of potassium hydrogen sulfate was isolated.
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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Quantity
75 mL
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solvent
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94.5 g
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154.7g
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1.3 mol
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reactant
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0 (± 1) mol
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[Compound]
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127.4g
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1.3 mol
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reactant
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[Compound]
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200g
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[Compound]
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108g
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1 mol
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0 (± 1) mol
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Reaction Step Ten
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Yield
93.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of benzyl bromoacetate?

A1: Benzyl bromoacetate has the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol.

Q2: Can benzyl bromoacetate be used in radical reactions?

A2: Yes, benzyl bromoacetate can participate in radical reactions. For instance, it undergoes triethylborane-induced radical addition to 1-octene in an ionic liquid, achieving excellent yields. []

Q3: Is benzyl bromoacetate compatible with palladium-catalyzed reactions?

A3: Yes, benzyl bromoacetate has been successfully used in palladium-catalyzed Sonogashira cross-coupling reactions. In one study, it was reacted with tetra(p-ethynylphenyl)methane to synthesize light-harvesting cross-linked polymers. []

Q4: How is benzyl bromoacetate employed in synthesizing peptide nucleic acid (PNA) monomers?

A4: Benzyl bromoacetate serves as a key building block in synthesizing Fmoc-protected PNA backbones. It reacts with mono-Boc-protected ethylenediamine, followed by deprotection and Fmoc protection, to yield a crucial intermediate for nucleobase-modified PNA monomer synthesis. []

Q5: Can benzyl bromoacetate be used to synthesize phosphonoacetic acid analogues?

A5: Yes, reacting dimethylphenyl phosphite with benzyl bromoacetate, followed by hydrogenolysis, enables the synthesis of P-monoesters of phosphonoacetic acid. These analogues have been studied for their anti-herpes activity. []

Q6: What is the role of benzyl bromoacetate in the synthesis of β-lactams?

A6: Benzyl bromoacetate plays a crucial role in synthesizing β-lactam derivatives. It's used to alkylate the ring nitrogen of an azide intermediate, leading to a carboxylate precursor that can be further transformed into various β-lactam compounds. []

Q7: How is benzyl bromoacetate used in the synthesis of tumor imaging agents?

A7: Benzyl bromoacetate is a precursor for synthesizing the tumor imaging agent [18F]fluoroacetate ([18F]FAC). Nucleophilic fluorination of benzyl bromoacetate with [18F]fluoride, followed by hydrolysis, yields [18F]FAC. This radiotracer is valuable for PET imaging in oncology. [, , , ]

Q8: Can benzyl bromoacetate be used to modify polymers?

A8: Yes, benzyl bromoacetate can be used to introduce pendant carboxylic acid groups into polymers. For example, it was used to modify a poly(ε-caprolactone-co-δ-valerolactone) copolymer, enhancing its hydrophilicity for potential biomedical applications. []

Q9: How is benzyl bromoacetate used in the synthesis of N-confused porphyrin metal complexes?

A9: Benzyl bromoacetate acts as a 2-N substituted alkylating agent, reacting with N-confused porphyrin to form a precursor for various metal complexes. These complexes have been studied for their spectroscopic and magnetic properties. []

Q10: How do structural modifications of benzyl bromoacetate influence its reactivity?

A10: While specific SAR data wasn't provided in the papers, the reactivity of benzyl bromoacetate can be modulated by:

    Q11: What analytical methods are used to characterize compounds synthesized using benzyl bromoacetate?

    A11: The research papers describe the use of various analytical techniques for characterization, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and purity of synthesized compounds. [, , , ]
    • Fourier Transform Infrared (FTIR) spectroscopy: This method is used to identify functional groups present in the synthesized compounds. []
    • Mass spectrometry (MS): MS is employed to determine the molecular weight and identify fragments of synthesized compounds. []
    • X-ray crystallography: This technique is used to determine the three-dimensional structure of crystalline compounds. [, ]
    • High-performance liquid chromatography (HPLC): HPLC is used for purification and analysis of synthesized compounds, particularly in radiochemistry. [, , ]

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